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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxybenzaldehyde

CAS No.: 1002344-97-9

Cat. No.: B1456977

Get Quote

Technical Whitepaper: Physicochemical Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-

substituted aromatic aldehyde serving as a critical intermediate in the synthesis of advanced

pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a reactive

aldehyde handle, a metabolically stable fluorine atom, and a chloro-group amenable to cross-

coupling—makes it a high-value scaffold for medicinal chemistry campaigns, particularly in the

development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties,

handling protocols, and synthetic utility, designed to support researchers in optimizing their

experimental workflows.
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Precise identification is paramount when working with multi-substituted benzene derivatives to

avoid regioisomeric confusion.

Parameter Data

IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS Registry Number 1002344-97-9

Molecular Formula C₈H₆ClFO₂

Molecular Weight 188.58 g/mol

SMILES COc1c(Cl)ccc(C=O)c1F

InChIKey LFDRRVSSSZUDJD-UHFFFAOYSA-N

MDL Number MFCD19687172

Structural Analysis Diagram
The following diagram illustrates the functional connectivity and electronic environment of the

molecule, highlighting the orthogonal reactivity sites.
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Caption: Functional group analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde showing

orthogonal reactivity sites for divergent synthesis.

Physicochemical Properties
The physical state and solubility profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde dictate

the optimal conditions for storage and reaction solvent selection.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1456977/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxybenzaldehyde-physical-properties
https://www.benchchem.com/product/b1456977/docs?utm_src=pdf-body#4-chloro-2-fluoro-3-methoxybenzaldehyde-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Observation Technical Insight

Physical State Solid (Crystalline Powder)

Typically isolated as a white to

off-white solid. Handling

requires standard powder

safety protocols.[2][3]

Melting Point Undetermined (Experimental)

While specific experimental

data is sparse in public

registries, structural analogs

(e.g., 2-fluoro-3-

methoxybenzaldehyde, MP 47-

51°C) suggest a likely melting

range of 55–75°C due to the

added chloro-substituent

increasing lattice energy.

Boiling Point ~280°C (Predicted)

High boiling point necessitates

vacuum distillation if

purification by distillation is

attempted, though

recrystallization is preferred.

Density 1.35 ± 0.1 g/cm³ (Predicted)

Higher density than

unsubstituted benzaldehyde

due to halogenation.

LogP 2.1 – 2.5 (Estimated)

Moderate lipophilicity; indicates

good membrane permeability

potential for derived drugs.

Solubility DMSO, DMF, DCM, Methanol

Insoluble in water. For

biological assays, prepare

stock solutions in DMSO.

pKa N/A (Non-ionizable)

The molecule remains neutral

in physiological pH, simplifying

extraction protocols (extract

into organic phase from neutral

aqueous media).
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Spectral & Analytical Fingerprint
Validating the identity of CAS 1002344-97-9 requires careful interpretation of NMR data,

particularly distinguishing it from its isomers (e.g., the 6-chloro isomer).

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ ~10.2 ppm (1H, s/d): Aldehyde proton. May show small coupling to the ortho-fluorine (

Hz).

δ ~7.5 - 7.8 ppm (2H, m): Aromatic protons at C5 and C6. The signal splitting will be

complex (doublet of doublets) due to coupling between H5-H6 (

Hz) and H-F coupling.

δ ~4.0 ppm (3H, s): Methoxy group protons. This singlet is a diagnostic baseline.

¹⁹F NMR:

Single peak expected around -120 to -130 ppm, characteristic of an ortho-substituted

fluoroarene.

Infrared Spectroscopy (IR)
C=O Stretch: Strong absorption at 1680–1700 cm⁻¹.

C-F Stretch: distinct band in the 1000–1400 cm⁻¹ fingerprint region.

Synthetic Utility & Workflow
The primary value of this compound lies in its ability to undergo orthogonal functionalization.

The aldehyde allows for carbon chain extension, while the aryl chloride facilitates catalytic

cross-coupling.

Key Reaction Pathways:
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Suzuki-Miyaura Coupling: The C4-Chlorine bond is activated for palladium-catalyzed

coupling with boronic acids, allowing the construction of biaryl systems.

Reductive Amination: The C1-Aldehyde condenses with amines to form imines, which are

reduced to secondary amines—a ubiquitous motif in kinase inhibitors.

Experimental Workflow Diagram
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Caption: Typical divergent synthesis workflow utilizing the aldehyde and chloro- functionalities

sequentially.

Handling, Stability & Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone

to air oxidation to the corresponding benzoic acid over time.
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Safety Profile:

GHS Classification: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to

avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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